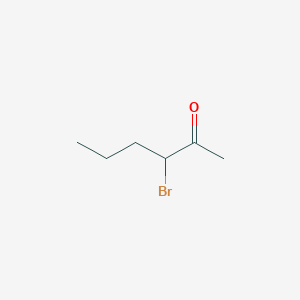

3-Bromohexan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQXOJMOWATNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550097 | |

| Record name | 3-Bromohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29584-99-4 | |

| Record name | 3-Bromohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromohexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromohexan-2-one, a versatile alpha-bromo ketone intermediate with significant potential in organic synthesis and drug discovery.

Core Chemical Properties

This compound is a halogenated ketone with the molecular formula C₆H₁₁BrO.[1][2] Its chemical structure features a hexane backbone with a carbonyl group at the second position and a bromine atom at the alpha-position (carbon-3). This arrangement of functional groups is key to its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | [1][2] |

| Molecular Weight | 179.05 g/mol | [1][2] |

| CAS Number | 29584-99-4 | [1] |

| Predicted Boiling Point | 186.0 ± 13.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.3 ± 0.1 g/cm³ | [3] |

| Predicted Flash Point | 48.9 ± 7.2 °C | [3] |

| Predicted Refractive Index | 1.456 | [3] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Complexity | 80.6 | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the alpha-bromination of its parent ketone, 2-hexanone. This reaction can be catalyzed by either acid or base, proceeding through an enol or enolate intermediate, respectively.

Experimental Protocol: General Alpha-Bromination of a Ketone

While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, a general procedure for the acid-catalyzed alpha-bromination of a ketone is as follows:

Materials:

-

2-Hexanone

-

Bromine (Br₂)

-

Acetic acid (or another suitable solvent)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Magnesium sulfate (or other drying agent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexanone in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent from the dropping funnel with continuous stirring. The reaction is typically exothermic, and the temperature should be maintained near 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears, indicating the completion of the reaction.

-

Quench the reaction by adding a small amount of sodium bisulfite solution to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, dilute sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Figure 1: A generalized workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The presence of a bromine atom alpha to a carbonyl group makes this compound a highly reactive and synthetically useful intermediate.

Nucleophilic Substitution

The carbon atom bearing the bromine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This allows for the introduction of a wide range of functional groups at the alpha-position.

Elimination Reactions

In the presence of a base, this compound can undergo an elimination reaction to form the corresponding α,β-unsaturated ketone, hex-3-en-2-one.

Favorskii Rearrangement

A key reaction of alpha-halo ketones is the Favorskii rearrangement, which occurs in the presence of a strong base (e.g., alkoxides). This reaction leads to the formation of a carboxylic acid derivative. In the case of this compound, treatment with a base like sodium methoxide would be expected to yield a methyl ester of a rearranged carboxylic acid.

Experimental Protocol: General Favorskii Rearrangement

The following is a general procedure for the Favorskii rearrangement of an alpha-bromo ketone:

Materials:

-

Alpha-bromo ketone (e.g., this compound)

-

Sodium methoxide (NaOMe) or other strong base

-

Methanol (or other suitable alcohol)

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Magnesium sulfate

-

Reaction flask with reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium methoxide in methanol in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the alpha-bromo ketone in diethyl ether to the cooled base solution with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution using a rotary evaporator.

-

Purify the resulting ester by column chromatography or distillation.

Figure 2: The mechanism of the Favorskii rearrangement of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - A multiplet for the proton at the alpha-position (C3), shifted downfield due to the adjacent bromine and carbonyl group. - A singlet for the methyl protons adjacent to the carbonyl group (C1). - Multiplets for the protons of the propyl chain (C4, C5, and C6). |

| ¹³C NMR | - A signal for the carbonyl carbon (C2) in the range of 190-210 ppm. - A signal for the carbon bearing the bromine atom (C3) shifted downfield. - Signals for the remaining alkyl carbons. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone, typically around 1715-1735 cm⁻¹. - C-H stretching and bending vibrations for the alkyl groups. - A C-Br stretching vibration, which is typically weak and found in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. - Fragmentation patterns involving alpha-cleavage (loss of the methyl or propyl group adjacent to the carbonyl) and loss of the bromine atom or HBr. |

Safety and Handling

This compound is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity conferred by its alpha-bromo ketone functionality. Its ability to undergo nucleophilic substitution, elimination, and rearrangement reactions makes it a useful building block for the synthesis of a variety of more complex organic molecules, with potential applications in the development of new pharmaceuticals and other fine chemicals. Further research to fully characterize its physical and spectroscopic properties would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis of 3-Bromohexan-2-one from 2-Hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromohexan-2-one from 2-hexanone, a key intermediate in various organic syntheses. The document details the underlying chemical principles, presents various experimental protocols, and offers a comparative analysis of different synthetic routes.

Introduction

Alpha-bromo ketones are versatile reagents in organic chemistry, serving as precursors for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of a bromine atom at the alpha position of a ketone enhances its reactivity, making it susceptible to nucleophilic substitution and elimination reactions. This guide focuses on the synthesis of this compound, a six-carbon alpha-bromo ketone, from its parent ketone, 2-hexanone.

Theoretical Background: The Chemistry of Alpha-Bromination

The synthesis of this compound from 2-hexanone is typically achieved through an acid-catalyzed alpha-halogenation reaction. This process proceeds via an enol intermediate, which is the key reactive species.

Under acidic conditions, the carbonyl oxygen of 2-hexanone is protonated, which increases the acidity of the alpha-hydrogens. A subsequent deprotonation at the more substituted alpha-carbon (C3) leads to the formation of the more thermodynamically stable enol isomer. This regioselectivity is a crucial aspect of the synthesis, favoring the formation of this compound over its 1-bromo isomer.[1] The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine source (e.g., molecular bromine or N-bromosuccinimide) to yield the final product, this compound.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the synthesis of this compound.

Caption: Acid-catalyzed alpha-bromination mechanism.

Caption: General experimental workflow for synthesis.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Bromination with Molecular Bromine in Acetic Acid

This is a classic and widely used method for the alpha-bromination of ketones.

Materials:

-

2-Hexanone

-

Glacial Acetic Acid

-

Molecular Bromine (Br₂)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (saturated)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2-hexanone (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with constant stirring. The reaction is exothermic, and the temperature should be maintained, if necessary, with a water bath.

-

After the addition is complete, continue stirring at room temperature until the red-brown color of bromine disappears. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Method 2: Bromination with N-Bromosuccinimide (NBS)

This method offers a milder and often more selective alternative to using molecular bromine.

Materials:

-

2-Hexanone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Solvent (e.g., Carbon Tetrachloride, Methanol, or Acetonitrile)

-

Sodium Sulfite (Na₂SO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Dichloromethane or Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hexanone (1.0 eq) in the chosen solvent in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid.

-

Add N-bromosuccinimide (1.0-1.2 eq) portion-wise with stirring. The reaction may be heated to reflux to ensure completion, depending on the solvent and catalyst used.[4]

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium sulfite solution and then with brine.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various reported methods for the alpha-bromination of ketones, providing a basis for comparison.

| Method | Brominating Agent | Catalyst/Solvent | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference |

| Organoborane Route | NBS | Triethylborane/THF | Methyl vinyl ketone | 3-Bromo-2-hexanone | 70 | Not specified | Not specified | Canadian Journal of Chemistry, 1972[5] |

| Acid-Catalyzed | NBS | p-TsOH / Methanol | Acetophenone | α-Bromoacetophenone | ~90 | 1-2 h | Reflux | Scientific Research Publishing, 2011[4] |

| Clay-Catalyzed | NBS | Montmorillonite K-10 / Methanol | Acetophenone | α-Bromoacetophenone | 85-95 | 10-20 min | 60-65 | Synthetic Communications, 2013 |

| Ammonium Acetate Catalyzed | NBS | NH₄OAc / CCl₄ | Acyclic Ketones | α-Bromoketones | Good | Not specified | 80 | Chemical Communications, 2002[6] |

Conclusion

The synthesis of this compound from 2-hexanone can be effectively achieved through acid-catalyzed alpha-bromination. The choice between using molecular bromine in acetic acid and N-bromosuccinimide with a catalyst depends on the desired reaction conditions, selectivity, and ease of handling. The regioselectivity of the reaction under acidic conditions favors the desired 3-bromo isomer due to the formation of the more stable enol intermediate. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this valuable chemical intermediate. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.

References

- 1. carbonyl compounds - Regioselectivity of alpha halogenation of ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. portals.broadinstitute.org [portals.broadinstitute.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Page loading... [guidechem.com]

Spectroscopic Profile of 3-Bromohexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromohexan-2-one, a halogenated ketone of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from established spectroscopic principles and computational tools. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on analogous compounds and established chemical shift/frequency ranges.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 - 4.4 | Triplet (t) | 1H | H-3 (CHBr) |

| ~2.3 - 2.5 | Singlet (s) | 3H | H-1 (CH₃CO) |

| ~1.8 - 2.0 | Multiplet (m) | 2H | H-4 (CH₂) |

| ~1.4 - 1.6 | Multiplet (m) | 2H | H-5 (CH₂) |

| ~0.9 - 1.0 | Triplet (t) | 3H | H-6 (CH₃) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon |

| ~200 - 205 | C-2 (C=O) |

| ~50 - 55 | C-3 (CHBr) |

| ~35 - 40 | C-4 (CH₂) |

| ~28 - 32 | C-1 (CH₃CO) |

| ~20 - 25 | C-5 (CH₂) |

| ~13 - 15 | C-6 (CH₃) |

Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2960 - 2870 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1465 | Medium | C-H Bend | Alkyl (CH₂) |

| ~1365 | Medium | C-H Bend | Alkyl (CH₃) |

| ~650 - 550 | Strong | C-Br Stretch | Alkyl Bromide |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| m/z | Ion | Notes |

| 178/180 | [C₆H₁₁BrO]⁺ | Molecular ion (M⁺/M+2) |

| 135/137 | [C₅H₈Br]⁺ | Loss of acetyl radical (•COCH₃) |

| 99 | [C₆H₁₁O]⁺ | Loss of Bromine radical (•Br) |

| 57 | [C₃H₅O]⁺ | Cleavage at C3-C4 bond |

| 43 | [C₂H₃O]⁺ | Acetyl cation (base peak) |

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

General Spectroscopic Analysis Workflow

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a liquid sample such as this compound. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

-

Thoroughly mix the solution until the sample is fully dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 8-16 scans).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the multiplicity of each peak.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Place one or two drops of the neat (undiluted) liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample solution into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.

-

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Bromohexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Bromohexan-2-one (CAS No: 29584-99-4), an alpha-bromo ketone of significant interest in synthetic organic chemistry. The document details its physical properties, including molecular weight and predicted boiling point and density, alongside a discussion of its chemical reactivity. Special emphasis is placed on its role as a versatile intermediate in various chemical transformations, including its synthesis via alpha-bromination of 2-hexanone and its subsequent utility in elimination reactions and the Favorskii rearrangement. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physical and Chemical Properties

This compound is a halogenated ketone with the molecular formula C₆H₁₁BrO.[1] Its chemical structure features a bromine atom at the alpha position relative to the carbonyl group, which significantly influences its reactivity. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 29584-99-4 | [1] |

| Molecular Formula | C₆H₁₁BrO | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| Predicted Boiling Point | 186.0 ± 13.0 °C | |

| Predicted Density | 1.3 ± 0.1 g/cm³ | |

| Canonical SMILES | CCCC(C(=O)C)Br | [1] |

| InChIKey | OEQXOJMOWATNQN-UHFFFAOYSA-N | [1] |

| Safety Hazards | Harmful if swallowed (Acute Tox. 4) | [1] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the presence of two reactive centers: the electrophilic carbon bearing the bromine atom and the carbonyl group.

Synthesis via Alpha-Bromination of 2-Hexanone

The most common method for the synthesis of this compound is the alpha-bromination of 2-hexanone. This reaction is typically carried out under acidic conditions, which favors the formation of the more substituted enol, leading to bromination at the C3 position.[2]

Experimental Protocol: Acid-Catalyzed Alpha-Bromination of 2-Hexanone (General Procedure)

A general procedure for the acid-catalyzed bromination of a ketone involves dissolving the ketone in a suitable solvent, such as acetic acid, and then adding bromine (Br₂) dropwise with stirring.[2] The reaction progress can be monitored by the disappearance of the bromine color. Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude alpha-bromo ketone, which can be further purified by distillation.

Key Chemical Reactions

The presence of the bromine atom alpha to the carbonyl group makes this compound a versatile substrate for various nucleophilic substitution and elimination reactions.

Treatment of this compound with a non-nucleophilic base, such as pyridine, can lead to an E2 elimination reaction, yielding the corresponding α,β-unsaturated ketone, 3-hexen-2-one.[3] This reaction is a valuable method for introducing a carbon-carbon double bond in conjugation with a carbonyl group.

Experimental Protocol: Base-Induced Elimination of HBr (General Procedure)

A typical procedure involves heating the α-bromo ketone with a sterically hindered base like pyridine.[3] The reaction mixture is then cooled, diluted with a suitable organic solvent, and washed with an acidic solution to remove the base. The organic layer is subsequently dried and concentrated to afford the α,β-unsaturated ketone.

The Favorskii rearrangement is a characteristic reaction of α-halo ketones. When treated with a strong, non-hindered base such as an alkoxide, this compound can undergo a rearrangement to form a carboxylic acid derivative. The reaction proceeds through a cyclopropanone intermediate, which is then opened by the nucleophilic base.[4][5]

Experimental Protocol: Favorskii Rearrangement (General Procedure)

In a typical Favorskii rearrangement, the α-bromo ketone is treated with a solution of a sodium alkoxide in the corresponding alcohol.[5] The reaction mixture is often stirred at room temperature or gently heated. After the reaction is complete, the mixture is acidified and the product, a carboxylic acid or its ester, is extracted with an organic solvent.

Spectroscopic Data

While experimental spectroscopic data for this compound is not widely published, predicted spectral information can be a useful tool for characterization.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Predicted spectra are available in chemical databases. Key signals would include a multiplet for the proton at the bromine-bearing carbon (C3), and signals corresponding to the propyl and methyl groups. |

| ¹³C NMR | Predicted spectra indicate the presence of six distinct carbon signals, including a downfield signal for the carbonyl carbon. |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of bromine. |

| Infrared (IR) | A strong absorption band characteristic of a carbonyl group (C=O) stretch is expected in the region of 1715-1730 cm⁻¹. |

Note: The data presented in this table is based on computational predictions and should be confirmed with experimental analysis.

Safety and Handling

This compound is classified as harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a key synthetic building block with a rich and versatile chemistry. Its ability to undergo a variety of transformations, including nucleophilic substitutions, eliminations, and rearrangements, makes it a valuable precursor for the synthesis of more complex molecules. This guide has summarized its known physical and chemical properties, provided general experimental protocols for its synthesis and key reactions, and highlighted important safety considerations. Further research to determine its experimental physical and spectroscopic data would be a valuable contribution to the field.

References

- 1. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Favorskii rearrangement of some α-bromo-ketones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

3-Bromohexan-2-one molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromohexan-2-one

Abstract

This compound is an alpha-halo ketone, a class of organic compounds highly valued for their synthetic versatility.[1] This guide provides a detailed examination of the molecular structure, bonding characteristics, and spectroscopic profile of this compound. It explores the electronic effects that govern its reactivity and outlines experimental workflows for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who utilize halo-ketones as intermediates in complex organic synthesis.

Molecular Structure and Identification

This compound is a six-carbon ketone with a bromine atom located on the carbon adjacent (alpha-position) to the carbonyl group.[1] This substitution pattern is central to its chemical properties. The molecule possesses a chiral center at the C3 carbon, meaning it can exist as two enantiomers.

Quantitative and identifying data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 29584-99-4 | [2][3][4] |

| Molecular Formula | C₆H₁₁BrO | [2][3][4] |

| Molecular Weight | 179.05 g/mol | [2][5] |

| Canonical SMILES | CCCC(C(=O)C)Br | [2][4] |

| InChI | InChI=1S/C6H11BrO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3 | [2][4] |

| InChIKey | OEQXOJMOWATNQN-UHFFFAOYSA-N | [2][4] |

| Hydrogen Bond Acceptor Count | 1 | [2][6] |

| Rotatable Bond Count | 3 | [2][6] |

| Topological Polar Surface Area | 17.1 Ų | [4][6] |

Bonding and Electronic Effects

The reactivity of this compound is a direct consequence of its bonding and the electronic interplay between the carbonyl group and the adjacent bromine atom.

-

Carbonyl Group (C=O): The C=O double bond is strong and highly polarized, with the electronegative oxygen atom drawing electron density from the carbonyl carbon. This creates a significant dipole and renders the carbonyl carbon electrophilic.

-

Alpha-Carbon (Cα-Br Bond): The primary electronic feature of α-halo ketones is the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond.[7] This withdrawal of electron density makes the α-carbon (C3) highly electron-deficient and thus extremely susceptible to nucleophilic attack.[1][7] This enhanced reactivity is significantly greater than that of a corresponding alkyl halide.[7]

-

Alpha-Hydrogen Acidity: The presence of two electron-withdrawing groups (the carbonyl and the halogen) increases the acidity of the hydrogen atoms on the carbons adjacent to the carbonyl group.[8] This property is exploited in base-catalyzed reactions like the Favorskii rearrangement.[1][8]

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and structural elucidation of this compound. The expected data from key spectroscopic techniques are summarized below.

| Technique | Feature | Expected Observation |

| IR Spectroscopy | C=O Stretch | Strong absorption band around 1715 cm⁻¹ (typical for saturated aliphatic ketones).[9][10] |

| ¹H NMR Spectroscopy | α-CH Proton (on C3) | Deshielded proton, expected chemical shift around 4.0-4.5 ppm, split by adjacent protons. |

| α'-CH₃ Protons (on C1) | Singlet, deshielded by the carbonyl group, expected chemical shift around 2.1-2.3 ppm.[9][10] | |

| Other Alkyl Protons | Signals in the typical alkyl region (approx. 0.9-1.7 ppm). | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C2) | Highly deshielded, with a characteristic resonance in the 190-215 ppm range.[9][11] |

| α-Carbon (C3) | Signal shifted downfield due to the attached bromine atom. | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Observable peak corresponding to the molecular weight (179/181 due to Br isotopes).[10][12] |

| α-Cleavage | Fragmentation of the bond between the carbonyl group and the α-carbon, yielding a resonance-stabilized acylium ion (RCO⁺).[9][12] | |

| McLafferty Rearrangement | Possible if a γ-hydrogen is present, leading to the loss of a neutral alkene fragment.[12] |

Experimental Protocols & Workflows

General Synthesis of this compound

A common method for synthesizing α-bromo ketones is the direct bromination of the corresponding ketone, such as 2-hexanone, under acidic conditions. The reaction proceeds via an enol intermediate.

Caption: General Synthesis Workflow for this compound.

Structural Characterization Workflow

Following synthesis, a systematic workflow is required to confirm the identity and purity of the product. This involves a combination of the spectroscopic methods detailed previously.

Caption: Spectroscopic Characterization Workflow.

Reactivity and Synthetic Utility

Due to its bifunctional nature, this compound is an intermediate for a variety of chemical transformations. The molecule has multiple electrophilic sites that are susceptible to nucleophilic attack.[7]

Key reaction pathways include:

-

Nucleophilic Substitution: The highly electrophilic α-carbon is the primary site for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, iodides, phosphites).[7][8] This is fundamental to its use in building more complex molecular scaffolds.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can rearrange to form carboxylic acid derivatives.[1][8] this compound would be expected to yield a derivative of 2-methylpentanoic acid.[1]

-

Heterocycle Synthesis: α-Halo ketones are classic precursors for synthesizing heterocycles.[8][13] For example, reaction with thioamides or thioureas can yield thiazoles and aminothiazoles, respectively.[8]

-

Dehydrobromination: Treatment with a base can lead to the elimination of HBr, forming the corresponding α,β-unsaturated ketone, 3-hexen-2-one.[1]

Caption: Key Reactivity Pathways of this compound.

Conclusion

The molecular structure and bonding of this compound are defined by the powerful electronic influence of its carbonyl group and α-bromine substituent. This arrangement creates a highly reactive and versatile synthetic intermediate. A thorough understanding of its spectroscopic properties and reactivity is crucial for its effective application in the synthesis of pharmaceuticals and other complex organic molecules.

References

- 1. This compound | 29584-99-4 | Benchchem [benchchem.com]

- 2. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-BROMO 2-HEXANONE | CAS#:29584-99-4 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 3-Bromohexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 3-Bromohexan-2-one. A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. The information herein is supplemented with data from structurally similar compounds and general laboratory safety practices. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult a certified safety professional.

Introduction

This compound is a halogenated ketone used in organic synthesis. As with any reactive chemical, understanding its hazard profile and proper handling procedures is crucial to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified as harmful if swallowed.[1][2][3]

Due to the presence of a bromine atom and a ketone functional group, it should be treated as a potential irritant to the skin and eyes, and its vapors may cause respiratory irritation. While specific data is unavailable for this compound, structurally similar bromoalkanes are classified as flammable liquids that can cause skin and eye irritation.[4][5] Therefore, it is prudent to handle this compound with appropriate precautions to mitigate these potential risks.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound is limited. The following table summarizes available computed and basic identification data.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁BrO | [1][3][6] |

| Molecular Weight | 179.05 g/mol | [1][3][6] |

| CAS Number | 29584-99-4 | [1][2][6] |

| Appearance | Data Not Available | |

| Odor | Data Not Available | |

| Boiling Point | Data Not Available | |

| Melting Point | Data Not Available | |

| Density | Data Not Available | |

| Flash Point | Data Not Available | |

| Solubility in Water | Data Not Available (Likely low) | |

| LogP (Computed) | 2.139 | [6] |

| Polar Surface Area (PSA) | 17.07 Ų | [6] |

Toxicological Information

The primary known toxicological effect of this compound is its acute oral toxicity.[1][3]

| Route of Exposure | Toxicity Data | Classification |

| Oral | Data Not Available (LD50) | Category 4 (Harmful if swallowed)[1][3] |

| Dermal | Data Not Available | Not Classified (Handle as potential irritant) |

| Inhalation | Data Not Available | Not Classified (Handle as potential irritant) |

Symptoms of Exposure:

-

Ingestion: May cause nausea, vomiting, and abdominal pain.

-

Skin Contact: May cause redness and irritation.

-

Eye Contact: May cause redness, pain, and irritation.

-

Inhalation: May cause coughing and respiratory tract irritation.

Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for vapor inhalation is high, a respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling Practices

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep the container tightly closed when not in use.

-

Ground and bond containers when transferring material to prevent static discharge, as related compounds are flammable.[4]

-

Use non-sparking tools and explosion-proof equipment if flammability is a concern.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2] Do NOT induce vomiting.

-

If on Skin: Remove contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move the person to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.

Fire-Fighting Measures

While the flammability of this compound is not definitively known, it is prudent to treat it as potentially flammable.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustion may produce toxic and irritating gases, including carbon oxides and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Spill Cleanup)

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).

-

Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.

-

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols

General Protocol for Handling this compound

-

Preparation: Before starting any experiment, review this safety guide and any available SDS for similar compounds. Ensure all necessary PPE is available and in good condition. Set up the experiment in a designated area, preferably within a chemical fume hood.

-

Dispensing: Carefully measure and dispense the required amount of this compound. Keep the container sealed when not in use.

-

Reaction: If heating the substance, use a well-controlled heating source (e.g., heating mantle, oil bath) and monitor the reaction closely. Ensure the apparatus is properly assembled and vented.

-

Work-up: After the reaction is complete, quench and work up the reaction mixture under appropriate safety controls.

-

Waste Disposal: Segregate all waste containing this compound into a properly labeled hazardous waste container.

Visualizations

Spill Response Workflow

Caption: Workflow for responding to a minor spill of this compound.

References

- 1. This compound | C6H11BrO | CID 13807291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO 2-HEXANONE | 29584-99-4 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 3-BROMO 2-HEXANONE | CAS#:29584-99-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Alpha-Bromination of Aliphatic Ketones

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the α-position of aliphatic ketones is a fundamental transformation in organic synthesis. The resulting α-bromo ketones are versatile intermediates, pivotal in the construction of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and other functional materials. Their utility stems from the enhanced reactivity of the α-carbon, making it susceptible to nucleophilic substitution and elimination reactions, thereby enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the core principles, mechanisms, and practical methodologies for the α-bromination of aliphatic ketones.

Core Reaction Mechanisms

The α-bromination of a ketone proceeds via the formation of either an enol or an enolate intermediate, which acts as the key nucleophile. The choice between these pathways is dictated by the reaction conditions, specifically whether it is performed in the presence of an acid or a base.

Acid-Catalyzed Bromination

Under acidic conditions, the bromination of ketones occurs through an enol intermediate.[1][2][3] The reaction is catalyzed by acids such as hydrobromic acid (HBr) or acetic acid (AcOH).[1] The mechanism involves a rate-determining tautomerization of the ketone to its enol form.[2]

The key steps are:

-

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens.[1]

-

Enol Formation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a carbon-carbon double bond and the neutral enol intermediate.[1]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), forming a new carbon-bromine bond and a resonance-stabilized oxonium ion.[1]

-

Deprotonation: The protonated carbonyl is deprotonated, typically by the bromide ion formed in the previous step, to yield the final α-bromo ketone and regenerate the acid catalyst.[1]

A significant advantage of the acid-catalyzed method is that it generally results in selective mono-bromination.[4] The introduction of the electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of a second enol intermediate less favorable.[3][4] For unsymmetrical ketones, bromination under thermodynamic control typically occurs at the more substituted α-carbon, as this leads to the more stable, more substituted enol intermediate.[4][5]

Caption: Acid-catalyzed mechanism via an enol intermediate.

Base-Promoted Bromination

In the presence of a base, α-bromination proceeds through a more nucleophilic enolate intermediate. This reaction is typically promoted rather than catalyzed because a full equivalent of the base is consumed.[6]

The mechanism is as follows:

-

Enolate Formation: A base removes a proton from the α-carbon to form a resonance-stabilized enolate anion.

-

Nucleophilic Attack: The highly reactive enolate attacks a molecule of bromine in an Sₙ2-like fashion, forming the α-bromo ketone and a bromide ion.

A critical issue with base-promoted halogenation is the tendency for polyhalogenation.[3] The electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-hydrogen, making it more susceptible to deprotonation by the base.[4] Consequently, the mono-brominated product is often more reactive than the starting ketone, leading to the rapid formation of di- and tri-brominated products.[3] This phenomenon is exploited in the haloform reaction for methyl ketones.[4] For unsymmetrical ketones, bromination under kinetic control occurs at the less sterically hindered, less substituted α-carbon, as the proton there is more accessible to the base.[5]

Caption: Base-promoted mechanism via an enolate intermediate.

Brominating Agents and Catalytic Systems

The choice of brominating agent and catalyst is crucial for achieving high yield and selectivity.

Common Brominating Agents

-

Molecular Bromine (Br₂): This is the classic and most straightforward reagent. It is typically used in a solvent like acetic acid for acid-catalyzed reactions.[2][7] However, Br₂ is highly toxic, corrosive, and can be difficult to handle, often leading to the formation of HBr as a corrosive byproduct.[8]

-

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is a safer and more convenient source of electrophilic bromine.[1][9] It is widely used for both acid-catalyzed and radical-initiated brominations. Its use often results in cleaner reactions and simpler workups.[8]

-

Copper(II) Bromide (CuBr₂): CuBr₂ serves as both a brominating agent and a catalyst. It reacts with ketones to form α-bromo ketones, producing insoluble copper(I) bromide, which can be easily filtered off.[10][11] This method is often highly selective for mono-bromination and avoids the generation of HBr.[11]

Catalytic Systems

-

Acid Catalysis: As discussed, protic acids (HBr, AcOH) and Lewis acids are standard for promoting enol formation.[1]

-

Heterogeneous Catalysis: To simplify product purification and catalyst recovery, solid catalysts have been developed. Catalysts like KH₂PO₄ and acidic alumina (Al₂O₃) have been shown to effectively catalyze the α-bromination of ketones with NBS, offering advantages such as mild reaction conditions, short reaction times, and catalyst reusability.[12]

-

Copper Catalysis: In addition to the stoichiometric use of CuBr₂, catalytic amounts of copper salts can be used in oxidative bromination systems. For instance, Cu(II) can catalyze the α-amination of ketones, which is proposed to proceed through an in-situ generated α-bromo intermediate.[13]

-

Organocatalysis: A major advance in this field is the development of enantioselective α-bromination using chiral amine organocatalysts. These catalysts react with the ketone to form a chiral enamine intermediate, which then reacts with an electrophilic bromine source, allowing for the creation of chiral α-bromo ketones with high enantiomeric excess (ee).[14][15]

Quantitative Data Presentation

The efficiency of α-bromination is highly dependent on the substrate, catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from selected studies.

Table 1: Effect of Catalyst and Brominating Agent on α-Bromination of 4-Chloroacetophenone. [8]

| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 |

| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low |

| Copper(II) Bromide (CuBr₂) | Acetic Acid | 90 | 3 | ~60 |

Table 2: KH₂PO₄-Catalyzed α-Bromination of Aralkyl Ketones with NBS. [12]

| Substrate (Ketone) | Solvent | Temperature | Time (min) | Yield (%) |

| Acetophenone | EtOH | Reflux | 10 | 96 |

| 4-Methylacetophenone | EtOH | Reflux | 12 | 94 |

| 4-Methoxyacetophenone | EtOH | Reflux | 15 | 92 |

| 4-Chloroacetophenone | EtOH | Reflux | 10 | 95 |

| 4-Nitroacetophenone | EtOH | Reflux | 15 | 90 |

| Propiophenone | EtOH | Reflux | 15 | 92 |

| 2-Acetonaphthone | EtOH | Reflux | 10 | 96 |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in a laboratory setting.

General Protocol for Acid-Catalyzed Bromination of Cyclohexanone with Br₂

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred ketone solution at room temperature. The characteristic reddish-brown color of bromine should disappear as it is consumed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the bromine color no longer fades upon addition.

-

Workup: Pour the reaction mixture into a large volume of cold water. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to quench any excess bromine), a saturated solution of sodium bicarbonate (to neutralize the acetic acid), and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude α-bromocyclohexanone.

-

Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol for α-Bromination of Acetophenone using NBS and a KH₂PO₄ Catalyst[12]

-

Setup: To a round-bottom flask containing a magnetic stirrer, add acetophenone (1.0 eq, e.g., 10 mmol), N-bromosuccinimide (NBS) (1.2 eq, 12 mmol), KH₂PO₄ (10% w/w), and ethanol (e.g., 20 mL).

-

Reaction: Heat the mixture to reflux and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 10-15 minutes).

-

Workup: After cooling to room temperature, filter the mixture to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product can be further purified by recrystallization or column chromatography to yield pure α-bromoacetophenone.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships in chemical synthesis.

Caption: A generalized workflow for α-bromination experiments.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 5. carbonyl compounds - Regioselectivity of alpha halogenation of ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. acgpubs.org [acgpubs.org]

- 13. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Regioselectivity in the Bromination of 2-Hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-halogenation of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecular architectures. For unsymmetrical ketones such as 2-hexanone, the issue of regioselectivity—the preferential halogenation at one α-carbon over another—is of paramount importance. This technical guide provides an in-depth analysis of the factors governing the regioselective bromination of 2-hexanone, detailing the underlying mechanistic principles of kinetic and thermodynamic control. Experimental protocols for achieving selective bromination at either the C-1 (methyl) or C-3 (methylene) position are presented, supported by quantitative data and reaction pathway visualizations.

Introduction

α-Bromo ketones are versatile synthetic intermediates, readily undergoing nucleophilic substitution, elimination, and rearrangement reactions. In the context of drug development, the precise placement of a bromine atom on a ketone scaffold can be a critical step in the synthesis of active pharmaceutical ingredients (APIs). 2-Hexanone, an unsymmetrical methyl ketone, possesses two distinct enolizable α-positions: the methyl group (C-1) and the methylene group (C-3). The selective bromination of 2-hexanone to yield either 1-bromo-2-hexanone or 3-bromo-2-hexanone is a classic example of the dichotomy between kinetic and thermodynamic reaction control.

Under acidic conditions, the bromination of ketones typically proceeds through an enol intermediate, favoring substitution at the more substituted α-carbon.[1] Conversely, base-catalyzed or base-promoted halogenation occurs via an enolate intermediate, with a preference for reaction at the less sterically hindered α-position.[1] By carefully selecting the reaction conditions, such as temperature, solvent, and base, a high degree of regioselectivity can be achieved.

Mechanistic Pathways: Kinetic vs. Thermodynamic Control

The regiochemical outcome of the bromination of 2-hexanone is dictated by the formation of either the kinetic or the thermodynamic enolate/enol intermediate.

-

Kinetic Control: This pathway is favored under irreversible conditions, typically at low temperatures with a strong, sterically hindered, non-nucleophilic base. The kinetic enolate is formed faster due to the greater accessibility of the protons on the less substituted C-1 methyl group. Abstraction of a proton from this position leads to the formation of the less substituted, but kinetically favored, enolate.

-

Thermodynamic Control: This pathway predominates under reversible conditions, usually at higher temperatures with a weaker base or under acidic catalysis. The thermodynamic enol or enolate is the more stable intermediate, as it corresponds to the more substituted alkene. In the case of 2-hexanone, this is the enol/enolate formed by deprotonation at the C-3 methylene position.

The interplay between these two pathways allows for the selective synthesis of either regioisomer.

Quantitative Analysis of Regioselectivity

While specific quantitative data for the bromination of 2-hexanone is not extensively reported in readily available literature, data from analogous unsymmetrical ketones can provide valuable insights into the expected product distributions. The following table summarizes typical regioselectivities observed in the bromination of unsymmetrical ketones under kinetic and thermodynamic conditions.

| Ketone | Conditions | Major Product | Minor Product | Approximate Ratio (Major:Minor) |

| 2-Heptanone | Kinetic: LDA, THF, -78°C, then Br₂ | 1-Bromo-2-heptanone | 3-Bromo-2-heptanone | >95:5 |

| 2-Heptanone | Thermodynamic: HBr, AcOH, RT | 3-Bromo-2-heptanone | 1-Bromo-2-heptanone | >80:20 |

| Phenylacetone | Kinetic: LDA, THF, -78°C, then Br₂ | 1-Bromo-1-phenyl-2-propanone | 3-Bromo-1-phenyl-2-propanone | >98:2 |

| Phenylacetone | Thermodynamic: Br₂, CH₃COOH, RT | 1-Bromo-1-phenyl-2-propanone | 3-Bromo-1-phenyl-2-propanone | Major product |

Note: The ratios presented are illustrative and can be influenced by the specific reaction conditions, including reaction time, temperature, and the precise nature of the reagents used. For phenylacetone, the benzylic position is doubly activated, leading to a strong preference for substitution at that site under both kinetic and thermodynamic conditions.

Experimental Protocols

The following protocols are provided as detailed methodologies for the selective bromination of 2-hexanone.

Kinetic Bromination for the Synthesis of 1-Bromo-2-hexanone

This procedure favors the formation of the kinetic enolate, leading to the selective bromination at the C-1 position.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Hexanone

-

Bromine (Br₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-hexanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

-

Bromination: Prepare a solution of bromine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. The characteristic red-brown color of bromine should disappear upon addition.

-

Work-up: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford 1-bromo-2-hexanone.

Thermodynamic Bromination for the Synthesis of 3-Bromo-2-hexanone

This procedure promotes the formation of the more stable, thermodynamic enol, leading to bromination at the C-3 position.

Materials:

-

2-Hexanone

-

Bromine (Br₂)

-

Glacial acetic acid (AcOH)

-

48% Hydrobromic acid (HBr) (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexanone (1.0 equivalent) in glacial acetic acid. Add a catalytic amount of 48% hydrobromic acid.

-

Bromination: Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid. Add this solution dropwise to the ketone solution at room temperature over a period of 1 hour.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the bromine color. The reaction is typically complete within 2-4 hours.

-

Work-up: Carefully pour the reaction mixture into an ice-water mixture. Neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 3-bromo-2-hexanone.

Conclusion

The regioselectivity in the bromination of 2-hexanone serves as an excellent illustration of the principles of kinetic and thermodynamic control in organic synthesis. By judicious choice of reaction conditions, it is possible to selectively functionalize either the C-1 or C-3 position with a high degree of control. The protocols outlined in this guide provide a framework for the targeted synthesis of 1-bromo-2-hexanone and 3-bromo-2-hexanone, valuable intermediates for further synthetic transformations in academic and industrial research, including the development of novel pharmaceuticals. Careful execution of these procedures, with appropriate monitoring and purification, is essential for obtaining the desired regioisomer in high yield and purity.

References

An In-depth Technical Guide to the Enol and Enolate Chemistry of 2-Hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enol and enolate chemistry of 2-hexanone, a fundamental topic in organic synthesis with wide-ranging applications in pharmaceutical development and materials science. This document details the formation, structure, and reactivity of 2-hexanone enols and enolates, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the core chemical principles.

Introduction to 2-Hexanone and its α-Protons

2-Hexanone, also known as methyl butyl ketone, is an aliphatic ketone with the chemical formula C₆H₁₂O. Its structure features a carbonyl group at the second carbon position, flanked by two sets of non-equivalent α-protons at the C1 and C3 positions. The acidity of these α-protons is a key determinant of 2-hexanone's rich enol and enolate chemistry. The estimated pKa of the most acidic α-protons (C1) is approximately 19.64, making them susceptible to removal by a suitable base to form the corresponding enolate.

Table 1: Physicochemical Properties of 2-Hexanone

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 127 °C |

| Density | 0.812 g/mL at 25 °C |

| pKa (strongest acidic) | ~19.64 (predicted)[1] |

Table 2: Spectroscopic Data for 2-Hexanone

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the methyl, methylene, and terminal methyl protons. |

| ¹³C NMR | A characteristic peak for the carbonyl carbon around 209 ppm, along with signals for the aliphatic carbons. |

| IR Spectroscopy | A strong C=O stretching vibration typically observed around 1715-1721 cm⁻¹.[2] |

| Mass Spectrometry | Molecular ion peak at m/z = 100, with a characteristic McLafferty rearrangement fragment at m/z = 58 and an acylium ion base peak at m/z = 43.[2] |

Enol and Enolate Formation

The presence of α-protons allows 2-hexanone to exist in equilibrium with its enol tautomer. This keto-enol tautomerism can be catalyzed by either acid or base. The formation of the enolate, the conjugate base of the ketone, is achieved under basic conditions and is a cornerstone of its reactivity.

Acid-Catalyzed Enolization

In the presence of an acid catalyst, the carbonyl oxygen of 2-hexanone is protonated, increasing the acidity of the α-protons. A weak base (e.g., the conjugate base of the acid) can then remove an α-proton to form the enol.

References

Theoretical Calculations on 3-Bromohexan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed on 3-Bromohexan-2-one, a halogenated ketone of interest in synthetic chemistry and drug discovery. Utilizing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, electronic properties, and NMR chemical shifts of the title compound. The methodologies employed in these quantum chemical calculations are thoroughly described to ensure reproducibility and provide a framework for further computational studies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of halogenated organic compounds.

Introduction

This compound is a functionalized organic molecule with potential applications as a building block in organic synthesis and as a scaffold in the development of novel pharmaceutical agents. A thorough understanding of its structural and electronic properties at the molecular level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides a powerful tool for elucidating these properties with a high degree of accuracy.

This guide presents a detailed theoretical investigation of this compound using state-of-the-art computational methods. The primary objectives of this study are to:

-

Determine the optimized ground-state geometry of the molecule.

-

Predict its vibrational spectrum (FTIR and Raman).

-

Analyze its frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior.

-

Calculate its NMR chemical shifts to aid in its experimental characterization.

-

Explore its conformational landscape to identify the most stable isomers.

The data and protocols presented herein are designed to be a practical resource for scientists working with this and similar molecules.

Computational Methodology

The theoretical calculations detailed in this guide were performed using the Gaussian suite of programs. The following sections outline the specific protocols employed for geometry optimization, frequency calculations, and the determination of electronic and magnetic properties.

Geometry Optimization

The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in both the core and valence regions of the electronic structure. The optimization was carried out without any symmetry constraints, and the final geometry was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical method, thereby improving the agreement with experimental data. The calculated infrared (IR) and Raman intensities were used to simulate the respective spectra.

Electronic Properties Analysis

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were obtained from the optimized structure at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap was calculated to provide insights into the molecule's kinetic stability and chemical reactivity.

NMR Chemical Shift Calculation

The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculations were performed in the gas phase. The computed isotropic shielding values were converted to chemical shifts by referencing them to the shielding of tetramethylsilane (TMS) calculated at the same level of theory.

Results and Discussion

This section presents the key findings from the theoretical calculations on this compound, organized into structured tables for clarity and ease of comparison.

Molecular Geometry

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These values provide a precise three-dimensional representation of the molecule in its electronic ground state.

Table 1: Selected Optimized Bond Lengths (Å) of this compound

| Bond | Length (Å) |

| C1-C2 | 1.53 |

| C2=O8 | 1.21 |

| C2-C3 | 1.54 |

| C3-Br9 | 1.97 |

| C3-C4 | 1.55 |

| C4-C5 | 1.54 |

| C5-C6 | 1.53 |

| C-H (avg) | 1.09 |

Table 2: Selected Optimized Bond Angles (°) of this compound

| Angle | Value (°) |

| O8=C2-C1 | 121.5 |

| O8=C2-C3 | 120.8 |

| C1-C2-C3 | 117.7 |

| C2-C3-Br9 | 109.8 |

| C2-C3-C4 | 112.1 |

| Br9-C3-C4 | 108.5 |

| C3-C4-C5 | 113.2 |

| C4-C5-C6 | 112.5 |

Table 3: Selected Optimized Dihedral Angles (°) of this compound

| Dihedral Angle | Value (°) |

| O8=C2-C3-Br9 | -152.3 |